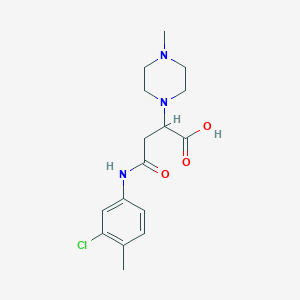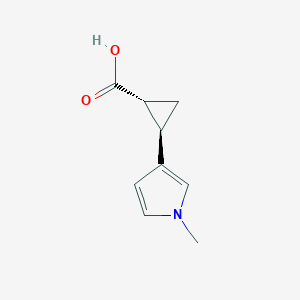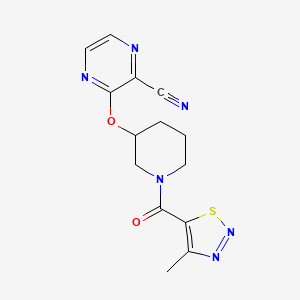
3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a 1,2,3-thiadiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that contain atoms of at least two different elements. In the case of 1,2,3-thiadiazole, these elements are carbon, nitrogen, and sulfur .
Molecular Structure Analysis
The molecular structure of a compound determines its various pharmacological activities . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .
Chemical Reactions Analysis
The chemical reactions involving 1,2,3-thiadiazole derivatives can vary widely depending on the specific derivative and the conditions of the reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, imidazole, a similar heterocyclic compound, is a white or colorless solid that is highly soluble in water and other polar solvents .
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
Antimicrobial Activities : Several studies have synthesized new compounds derived from pyrazine and thiadiazole to evaluate their antimicrobial activities. For instance, compounds synthesized from related structures have shown significant antibacterial and antitumor activities, indicating the potential of these compounds in developing new antimicrobial agents (Elewa et al., 2021). Similarly, novel compounds synthesized from chloroacetonitrile and different aromatic aldehydes have been explored for their antimycobacterial activity against Mycobacterium tuberculosis (Gezginci et al., 1998).
Anticancer Activities : The search for new anticancer agents has led to the synthesis of various derivatives of pyrazine and thiadiazole, demonstrating promising anticancer properties. For example, derivatives containing the fluoro substituted benzo[b]pyran moiety have shown significant anti-lung cancer activity (Hammam et al., 2005). Another study synthesized new N-substituted-2-amino-1,3,4-thiadiazoles, which exhibited notable antioxidant and antitumor evaluations, underscoring their potential as therapeutic agents (Hamama et al., 2013).
Synthesis of Novel Heterocyclic Compounds
- The synthesis of novel heterocyclic compounds using pyrazine and thiadiazole derivatives as starting materials has been a significant area of research. These studies focus on creating compounds with potential biological activities, including anticonvulsant, antimicrobial, and anticancer properties. For instance, novel pyrazolo[3,4-b]pyrazines and related heterocycles have been synthesized, with some showing significant anticonvulsant activity (Farghaly et al., 2014). Additionally, the development of new tricyclic heterocyclic compounds as potential anticancer agents using chromanone and thiochromanone as synthons highlights the versatility of these compounds in medicinal chemistry (Hammam et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(4-methylthiadiazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-9-12(23-19-18-9)14(21)20-6-2-3-10(8-20)22-13-11(7-15)16-4-5-17-13/h4-5,10H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVQTCZAFWHZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methoxyethanesulfonyl)methyl]aniline](/img/structure/B2747177.png)
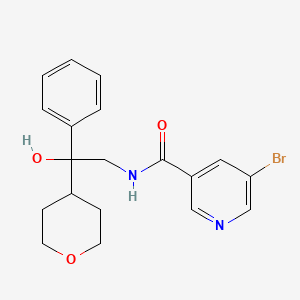
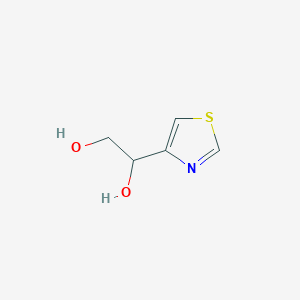
![6-Cyclopropyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2747181.png)
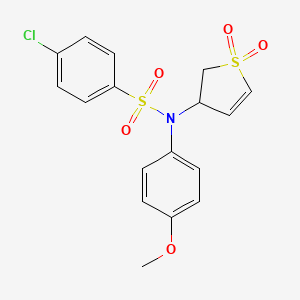
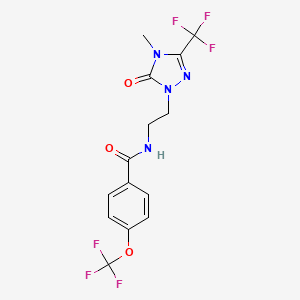
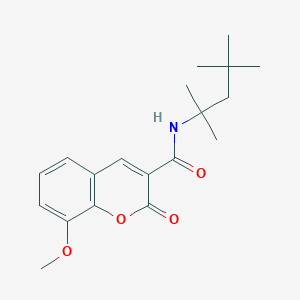
![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2747187.png)
![N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2747188.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2747190.png)
